2-Heptadecyl-2-oxazoline-4,4-dimethanol

Lipophilicity Partition coefficient Amphiphile design

2-Heptadecyl-2-oxazoline-4,4-dimethanol (CAS 14466-50-3) is a long-chain (C17) non-ionic oxazoline surfactant bearing two primary hydroxyl (dimethanol) groups at the 4-position of the heterocyclic ring. With a molecular formula of C22H43NO3 and molecular weight of 369.58 g/mol, it is classified under Japan's MITI Number 9-1986 as an existing chemical substance within the 2-alkyl (or alkenyl) (C=7-23)-4,4-dialkyl(C=1-5 or hydroxymethyl) oxazoline category.

Molecular Formula C22H43NO3
Molecular Weight 369.6 g/mol
CAS No. 14466-50-3
Cat. No. B087610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Heptadecyl-2-oxazoline-4,4-dimethanol
CAS14466-50-3
Molecular FormulaC22H43NO3
Molecular Weight369.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC1=NC(CO1)(CO)CO
InChIInChI=1S/C22H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-23-22(18-24,19-25)20-26-21/h24-25H,2-20H2,1H3
InChIKeyFFJWPXULECNYBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Heptadecyl-2-oxazoline-4,4-dimethanol (CAS 14466-50-3): Technical Baseline for Procurement Decisions


2-Heptadecyl-2-oxazoline-4,4-dimethanol (CAS 14466-50-3) is a long-chain (C17) non-ionic oxazoline surfactant bearing two primary hydroxyl (dimethanol) groups at the 4-position of the heterocyclic ring . With a molecular formula of C22H43NO3 and molecular weight of 369.58 g/mol, it is classified under Japan's MITI Number 9-1986 as an existing chemical substance within the 2-alkyl (or alkenyl) (C=7-23)-4,4-dialkyl(C=1-5 or hydroxymethyl) oxazoline category [1]. The compound has been assigned NSC number 17736 by the National Cancer Institute (NCI), confirming its submission for anticancer screening evaluation . Its predicted logP of approximately 7.68 (KOWWIN v1.67 estimate) and polar surface area of 62 Ų define its amphiphilic profile, positioning it as a highly lipophilic, synthetically versatile oxazoline derivative .

Highly lipophilic amphiphile for oil-phase surfactant and emulsifier systems (predicted LogP ~7.7)
Bifunctional dimethanol architecture supports diester, diether, and polymer grafting chemistries
Listed on Japan MITI and EINECS inventories, reducing Asia-Pacific and EU supply chain qualification risk

Why Generic Substitution of 2-Heptadecyl-2-oxazoline-4,4-dimethanol Is Not Advisable Without Quantitative Evidence


Within the 2-alkyl-2-oxazoline-4,4-dimethanol series, the alkyl chain length—ranging from undecyl (C11) through tridecyl (C13) to heptadecyl (C17)—exerts a non-linear effect on lipophilicity, interfacial behaviour, and derivatization outcomes. A simple substitution based solely on the oxazoline scaffold ignores the approximately 3–5 log unit difference in predicted partition coefficient between chain-length variants, which directly governs solubility in oil-phase media, micelle-forming capacity, and compatibility with hydrophobic matrices . Furthermore, the presence of two primary hydroxyl groups permits diester or diether derivatization chemistries that are inaccessible to mono-hydroxyl or non-hydroxyl commercial oxazoline surfactants such as ALKATERGE™ E . Procurement based purely on class membership risks selecting a compound with inadequate lipophilicity or insufficient reactive handles for downstream functionalization.

Chain length Shorter-chain homologs (C11, C13) exhibit 3–5 log unit lower lipophilicity, shifting oil-phase partitioning and micelle behaviour away from the C17 profile. Direct replacement may alter formulation performance.
Functionality Mono-hydroxyl or non-hydroxyl oxazoline surfactants (e.g., ALKATERGE™ series) lack the second primary hydroxyl needed for diester, crosslinking, or post-polymerization modification pathways.
Patent scope Corrosion inhibitor patent claims are specific to heptadecyl-substituted oxazolines. Short-chain analogs do not carry the same validated application evidence for salt-based heat transfer fluids.

2-Heptadecyl-2-oxazoline-4,4-dimethanol: Product-Specific Quantitative Differentiation Evidence


Lipophilicity Differentiation: Predicted LogP Comparison Across 2-Alkyl-2-oxazoline-4,4-dimethanol Homologs

The predicted octanol-water partition coefficient (LogP) for 2-heptadecyl-2-oxazoline-4,4-dimethanol is approximately 7.68 (KOWWIN v1.67 estimate), which is 3.80 log units higher than the 2-undecyl (C11) homolog (LogP ~3.88) and 2.83 log units higher than the 2-tridecyl (C13) homolog (LogP ~4.85) [1]. This differential exceeds the typical 0.5 log unit per methylene increment predicted by the Hansch π constant, reflecting the amplified hydrophobic contribution of the heptadecyl chain in the context of the dimethanol-substituted oxazoline ring .

LogP vs homologs
Cross-study comparable
C17 LogP ~7.68 | C11 LogP ~3.88 | C13 LogP ~4.85
Δ +3.80 (vs C11), Δ +2.83 (vs C13)
Supports oil-phase selection; short-chain homologs would shift aqueous partitioning.
KOWWIN v1.67 predictions; SIELC HPLC-derived values.
Lipophilicity Partition coefficient Amphiphile design

Dual Hydroxyl Functionality: Diester Derivatization Capability vs. Mono-Hydroxyl Commercial Oxazoline Surfactants

2-Heptadecyl-2-oxazoline-4,4-dimethanol contains two primary hydroxyl groups (the 4,4-dimethanol moiety), enabling stoichiometric conversion to the corresponding dioctadecanoate ester (CAS 15655-33-1, 2-heptadecyl-2-oxazoline-4,4-dimethanol distearate) . By contrast, the structurally related commercial surfactant ALKATERGE™ E (CAS 68140-98-7) bears a single hydroxyl group (4-ethyl-2-(8-heptadecenyl)-2-oxazoline-4-methanol), and ALKATERGE™ T (CAS 95706-86-8) bears no free hydroxyl groups . 2-Heptadecyl-2-oxazoline (CAS 24041-12-1), the non-dimethanol analog, has zero hydroxyl functionality .

Hydroxyl functionality
Class-level inference
2 primary -OH (dimethanol) vs 1 -OH (ALKATERGE™ E) or 0 -OH (ALKATERGE™ T / 2-heptadecyl-2-oxazoline)
Enables diester formation (e.g., distearate CAS 15655-33-1); unattainable with mono/non-hydroxyl analogs.
Source review: structural comparison from CAS entries and product literature.
Chemical derivatization Diester formation Surfactant functionalization

Corrosion Inhibitor Patent Evidence: Quantitative Dosing Range in Intermediate Heat Transfer Media

US Patent 5,300,247 explicitly claims oxazoline compounds of the 2,2'-(2-heptadecyl)-4(5H)-oxazolylidine bis methanol class (structurally encompassing the 2-heptadecyl-2-oxazoline-4,4-dimethanol scaffold) as corrosion inhibitor components for intermediate heat transfer media, at a preferred concentration range of 0.1 to 1.5 wt% within the overall inhibitor system [1]. The patent teaches that these oxazolines are effective in salt-based (e.g., calcium chloride) heat transfer media, an application environment where conventional chromate-based inhibitors face regulatory elimination due to environmental toxicity [1]. This represents a filed, validated use case not claimed for shorter-chain 2-alkyl-2-oxazoline-4,4-dimethanol homologs.

Corrosion inhibition
Head-to-head
0.1–1.5 wt% preferred in calcium chloride brine (US Patent 5,300,247)
Patent-granted application specificity justifies C17 over short-chain homologs for heat-transfer fluids.
No equivalent patent claims for C11–C13 oxazoline dimethanols.
Corrosion inhibition Heat transfer fluid Oxazoline additive

Predicted Ready Biodegradability vs. Non-Biodegradable Surfactant Alternatives

The BIOWIN v4.10 model predicts ready biodegradability for 2-heptadecyl-2-oxazoline-4,4-dimethanol (Biowin3 Ultimate Survey Model: 2.79, corresponding to 'weeks' half-life; Biowin5 MITI Linear Model: 0.91; Biowin6 MITI Non-Linear Model: 0.90; overall Ready Biodegradability Prediction: YES) . This contrasts with many long-chain non-ionic surfactants (e.g., alkylphenol ethoxylates and certain polyoxyethylene-based surfactants) that are known to exhibit poor primary biodegradation or generate persistent metabolites [1]. For procurement in environmentally regulated markets (EU REACH, US TSCA), this predicted profile offers a potential regulatory compliance advantage.

Biodegradability
Class-level inference
BIOWIN Ready Biodegradability: YES (Biowin3 2.79, Biowin5 0.91, Biowin6 0.90)
Predicted ready biodegradability may reduce environmental compliance burden vs persistent non-ionic surfactants.
BIOWIN v4.10; compares favorably to alkylphenol ethoxylates as class-level reference.
Biodegradability Environmental fate Green chemistry

Regulatory Inventory Status: Japan MITI 9-1986 Listing Facilitates Asia-Pacific Procurement

2-Heptadecyl-2-oxazoline-4,4-dimethanol is listed under Japan's MITI Number 9-1986 as an existing chemical substance within the generic category '2-Alkyl (or alkenyl) (C=7-23)-4,4-dialkyl(C=1-5 or hydroxymethyl) oxazoline,' confirming its notification under the Chemical Substances Control Law by June 29, 1979 [1]. It is also listed on the EINECS inventory (EC Number 238-459-6) . While shorter-chain homologs (e.g., 2-undecyl-2-oxazoline-4,4-dimethanol, EC Number 246-257-4) share similar inventory status, the specific MITI listing provides assured regulatory standing for procurement and use in Japan and facilitates Asia-Pacific supply chain qualification [1].

Regulatory inventory
Supporting evidence
Japan MITI 9-1986 | EINECS 238-459-6 | notified 1979
Assured regulatory standing for procurement in Japan and EU; supports faster supply chain qualification.
NITE-CHRIP and EINECS listings; homologs share similar standing but lack same historical precedent.
Chemical inventory Regulatory compliance Asia-Pacific procurement

2-Heptadecyl-2-oxazoline-4,4-dimethanol: Evidence-Backed Research and Industrial Application Scenarios


Corrosion Inhibitor Formulation for Salt-Based Intermediate Heat Transfer Fluids

Based on US Patent 5,300,247 evidence, 2-heptadecyl-2-oxazoline-4,4-dimethanol and its structurally related oxazoline derivatives are effective corrosion inhibitors in calcium chloride-based intermediate heat transfer media at preferred concentrations of 0.1–1.5 wt% [1]. Procurement for this application is justified by the compound's long C17 alkyl chain, which provides robust interfacial film formation on metal surfaces under brine conditions—a performance attribute not demonstrated for shorter-chain 2-alkyl-2-oxazoline-4,4-dimethanol homologs in the patent literature.

Synthesis of Diester-Functionalized Amphiphilic Building Blocks for Nanocarrier and Self-Assembly Systems

The dual primary hydroxyl groups enable stoichiometric esterification to the dioctadecanoate derivative (CAS 15655-33-1), producing a lipid-like amphiphilic precursor suitable for nanocarrier development, membrane modeling, and self-assembly studies in materials chemistry [1]. This bifunctional derivatization pathway is structurally inaccessible using mono-hydroxyl commercial surfactants such as ALKATERGE™ E (CAS 68140-98-7, one hydroxyl) or non-hydroxyl oxazolines such as ALKATERGE™ T (CAS 95706-86-8) .

Oil-Phase Emulsifier and Dispersant Requiring High Lipophilicity (LogP >7)

With a predicted LogP of approximately 7.68, 2-heptadecyl-2-oxazoline-4,4-dimethanol partitions nearly quantitatively into oil and non-polar phases [1]. This property makes it suitable for formulating oil-soluble emulsifiers, pigment dispersants in mineral oil vehicles, and corrosion preventive oil additives—applications where shorter-chain homologs (e.g., 2-undecyl analog, LogP ~3.88) would exhibit unfavorable aqueous-phase partitioning . The compound's predicted ready biodegradability (BIOWIN: YES) further supports its selection for environmentally conscious oilfield and lubricant formulations [1].

Cationic Ring-Opening Polymerization Monomer for Amphiphilic Copolymer Synthesis

The oxazoline ring undergoes cationic ring-opening polymerization, a methodology established for 2-heptadecyl-2-oxazoline and its copolymerization with 2-ethyl-2-oxazoline as demonstrated in GB Patent 1,238,004 [1]. The additional dimethanol functionality at the 4-position offers post-polymerization modification handles (via the hydroxyl groups) that are absent in simple 2-alkyl-2-oxazolines, enabling the synthesis of graft copolymers and functionalized polyoxazoline architectures . The monolayer behavior of 2-heptadecyl-2-oxazoline at the air-water interface has been characterized, providing a physicochemical foundation for designing Langmuir-Blodgett films and surface-active polymer coatings [2].

Application
Selection Property
Validation Focus
Corrosion inhibitor for salt-based heat-transfer fluids
Heptadecyl chain-driven interfacial film formation
Corrosion inhibition efficacy in calcium chloride brine media
Diester-functionalized amphiphile synthesis
Bifunctional primary hydroxyl (dimethanol) architecture
Distearate ester formation and nanocarrier self-assembly studies
Oil-phase emulsifier and dispersant
High predicted lipophilicity (near-quantitative oil partitioning)
Oil-soluble surfactant performance and biodegradability profile
Cationic ring-opening polymerization monomer
Oxazoline ring polymerizability with post-modification hydroxyl handles
Graft copolymer synthesis and Langmuir-Blodgett film formation
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